Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate
Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate
Brand Name:
Vulcanchem
CAS No.:
894877-99-7
VCID:
VC0509651
InChI:
InChI=1S/C20H21ClN2O5/c1-26-20(25)14-6-7-17(23-8-10-27-11-9-23)16(12-14)22-19(24)13-28-18-5-3-2-4-15(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,24)
SMILES:
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3Cl
Molecular Formula:
C20H21ClN2O5
Molecular Weight:
404.8g/mol
Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate
CAS No.: 894877-99-7
Main Products
VCID: VC0509651
Molecular Formula: C20H21ClN2O5
Molecular Weight: 404.8g/mol
CAS No. | 894877-99-7 |
---|---|
Product Name | Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate |
Molecular Formula | C20H21ClN2O5 |
Molecular Weight | 404.8g/mol |
IUPAC Name | methyl 3-[[2-(2-chlorophenoxy)acetyl]amino]-4-morpholin-4-ylbenzoate |
Standard InChI | InChI=1S/C20H21ClN2O5/c1-26-20(25)14-6-7-17(23-8-10-27-11-9-23)16(12-14)22-19(24)13-28-18-5-3-2-4-15(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,24) |
Standard InChIKey | AIBUKOUPVJOHEY-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3Cl |
PubChem Compound | 17334073 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume